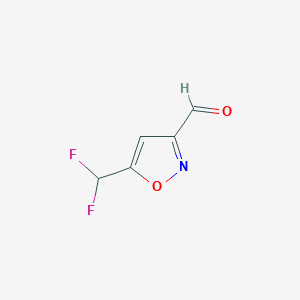![molecular formula C20H21N5O2 B2393963 2-[1-(1-Methylpyrazole-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one CAS No. 2380040-54-8](/img/structure/B2393963.png)
2-[1-(1-Methylpyrazole-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(1-Methylpyrazole-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as MPP and is a pyridazinone derivative.
作用机制
The mechanism of action of MPP is not yet fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in disease progression.
Biochemical and Physiological Effects:
MPP has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. It has also been found to inhibit the growth of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
One advantage of using MPP in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is that its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in vivo.
未来方向
There are several future directions for research on MPP, including further studies on its mechanism of action, optimization of its synthesis method, and evaluation of its potential as a therapeutic agent for various diseases. Additionally, MPP could be used as a starting point for the development of new pyridazinone derivatives with improved properties.
合成方法
MPP can be synthesized using a variety of methods, including the reaction of 1-methylpyrazole-4-carboxylic acid with piperidine and 2-chloro-6-phenylpyridazine. The resulting compound can be purified using column chromatography.
科学研究应用
MPP has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
属性
IUPAC Name |
2-[1-(1-methylpyrazole-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-23-14-16(13-21-23)20(27)24-11-9-17(10-12-24)25-19(26)8-7-18(22-25)15-5-3-2-4-6-15/h2-8,13-14,17H,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKELLIKMPIEXSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(1-Methylpyrazole-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

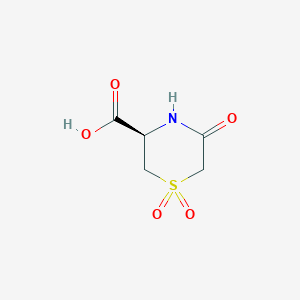
![2-(4-fluorophenyl)-N-(2-(4-((2-methoxyethyl)amino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2393881.png)
![2-[(5-chloro-2-methylphenyl)amino]-5-oxo-N-(tetrahydrofuran-2-ylmethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2393883.png)
![[(4,6-Dihydroxypyrimidin-2-YL)thio]acetic acid](/img/structure/B2393886.png)
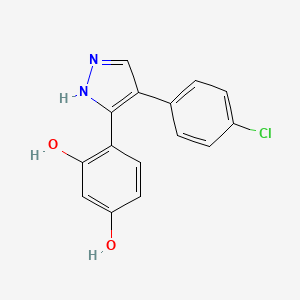
![N-cyclohexyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2393888.png)
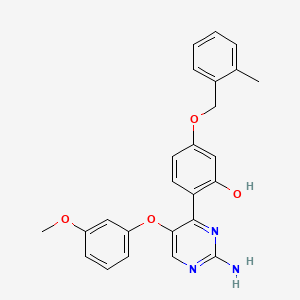
![(E)-3-(2-chlorophenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acrylamide](/img/structure/B2393892.png)
![(Z)-3,5-dimethoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2393893.png)

![N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}-4-fluorobenzenesulfonamide](/img/structure/B2393899.png)
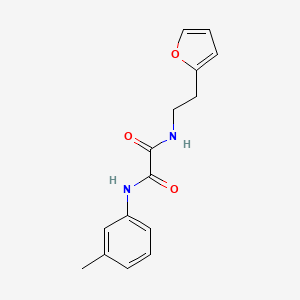
![1-(2-Chloro-6-fluorobenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2393902.png)
